molecular formula C12H18N2O3S B12198285 1-(Benzenesulfonyl)-3-(3-methylbutyl)urea

1-(Benzenesulfonyl)-3-(3-methylbutyl)urea

Cat. No.: B12198285
M. Wt: 270.35 g/mol
InChI Key: HYFNUPQYRWLTNZ-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-3-(3-methylbutyl)urea is an organic compound that features a benzenesulfonyl group attached to a urea moiety, with a 3-methylbutyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-3-(3-methylbutyl)urea typically involves the reaction of benzenesulfonyl chloride with 3-methylbutylamine, followed by the addition of urea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Benzenesulfonyl chloride} + \text{3-methylbutylamine} \rightarrow \text{Intermediate} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzenesulfonyl)-3-(3-methylbutyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

1-(Benzenesulfonyl)-3-(3-methylbutyl)urea has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonylurea derivatives.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-3-(3-methylbutyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The 3-methylbutyl substituent may influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    1-(Benzenesulfonyl)-3-(butyl)urea: Similar structure but with a butyl group instead of a 3-methylbutyl group.

    1-(Benzenesulfonyl)-3-(ethyl)urea: Contains an ethyl group in place of the 3-methylbutyl group.

    1-(Benzenesulfonyl)-3-(phenyl)urea: Features a phenyl group instead of the 3-methylbutyl group.

Uniqueness: 1-(Benzenesulfonyl)-3-(3-methylbutyl)urea is unique due to the presence of the 3-methylbutyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to its analogs .

Properties

Molecular Formula

C12H18N2O3S

Molecular Weight

270.35 g/mol

IUPAC Name

1-(benzenesulfonyl)-3-(3-methylbutyl)urea

InChI

InChI=1S/C12H18N2O3S/c1-10(2)8-9-13-12(15)14-18(16,17)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H2,13,14,15)

InChI Key

HYFNUPQYRWLTNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)NS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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